Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Description
Properties
IUPAC Name |
sodium;(4-oxo-3H-quinazolin-2-yl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKDWHDMVPALBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anti-HIV activities . .
Mode of Action
It is known that quinazolinone derivatives can interact with various biological targets, leading to their wide range of activities .
Result of Action
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate and other quinazolinone derivatives have been found to exhibit antimicrobial, antitubercular, and anti-HIV activities
Biological Activity
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
1.1 Target of Action
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate exerts its effects primarily through interactions with various biological targets, which include enzymes and receptors involved in inflammatory and infectious processes.
1.2 Mode of Action
The compound demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting their cellular functions . Additionally, it exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response .
2.1 Antimicrobial Activity
Recent studies have highlighted the effectiveness of sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate against various pathogens:
The compound's MIC values indicate its potential as an effective antibacterial agent.
2.2 Anti-inflammatory Activity
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate has been evaluated for its COX-2 inhibitory activity:
| Compound | COX-2 Inhibition (%) at 20 µM | Reference |
|---|---|---|
| Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate | 47.1% | |
| Celecoxib | 80.1% |
This data suggests that while sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is less potent than celecoxib, it still exhibits significant anti-inflammatory properties.
3.1 Antitumor Activity
In a study investigating the antitumor effects of quinazolinone derivatives, sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate was found to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-468 by modulating key proteins involved in cell cycle regulation and DNA repair mechanisms . This suggests a dual-targeting capability that could be harnessed for therapeutic applications in breast cancer.
3.2 Synergistic Effects with Other Compounds
Research has indicated that when combined with other agents, sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate can enhance the overall therapeutic efficacy against resistant bacterial strains . Such synergistic effects are crucial in combating antibiotic resistance.
4. Conclusion
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a promising compound with notable biological activities including antimicrobial and anti-inflammatory properties. Its mechanisms of action involve disruption of bacterial cell functions and inhibition of inflammatory pathways through COX-2 inhibition. The compound's potential in cancer therapy further underscores its significance in pharmacological research.
Scientific Research Applications
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate exhibits a range of biological activities:
Antimicrobial Activity
This compound has demonstrated effective antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.4 µM | |
| Escherichia coli | 16.5 µM | |
| Klebsiella pneumoniae | 16.1 µM | |
| Methicillin-resistant S. aureus | 1.6 times more active than ciprofloxacin |
The compound's ability to inhibit the growth of both gram-positive and gram-negative bacteria highlights its potential as an antibacterial agent.
Anti-inflammatory Activity
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate has been evaluated for its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This action contributes to its therapeutic potential in treating inflammatory diseases.
Anticancer Applications
Recent studies have explored the compound's anticancer properties, particularly its effects on various cancer cell lines. A notable study evaluated a series of quinazoline derivatives, including sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, for their cytotoxic effects:
Case Study: Cytotoxicity Against Cancer Cell Lines
The following table presents the IC50 values for selected compounds derived from sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate against different cancer cell lines:
| Compound | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | HepG2 (Liver) |
|---|---|---|---|---|
| 4d | 2.5 µM | 5.6 µM | 6.87 µM | 9 µM |
| 4f | 5.0 µM | 9.76 µM | 10.14 µM | 11.7 µM |
These values indicate that compounds derived from sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Research Findings and Limitations
- Quinazolinone Derivatives: Exhibit diverse bioactivities but require structural optimization for target specificity. The sodium sulfonate group may improve pharmacokinetics .
- Triazine Herbicides : Extensive agricultural use validated, but environmental persistence raises concerns .
- Data Gaps : Direct studies on the target compound’s synthesis, stability, and bioactivity are lacking, necessitating further research.
Preparation Methods
Synthesis of the Quinazolin-4-one Core
The quinazolin-4-one nucleus is commonly prepared via cyclocondensation reactions involving anthranilic acid derivatives or 2-aminobenzamides with appropriate carbonyl or carboxyl derivatives. For example, 2-aminobenzamide derivatives are reacted with aldehydes or acid chlorides under heating to form the quinazolinone ring system.
One reported approach involves the reaction of 2-aminobenzamide with aldehydes at elevated temperatures (16–20 h) in solvents such as tetrahydrofuran or dimethylacetamide to yield quinazolin-4(3H)-one derivatives, which serve as intermediates for further functionalization.
Alternative methods use cyclocondensation of 2-amino-3-methoxybenzoic acid with isothiocyanatobenzenesulfonamide derivatives in refluxing 1,4-dioxane with triethylamine, yielding sulfonamide-substituted quinazolinones.
Introduction of Methanesulfonate Group at the 2-Position
The methanesulfonate group can be introduced by nucleophilic substitution or etherification reactions targeting the hydroxy or amino substituents on the quinazolinone ring or its derivatives.
A typical route involves the conversion of hydroxyquinazolinone derivatives to their corresponding sulfonate esters by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane at controlled temperatures (0–70 °C).
Another approach involves the reaction of quinazolinone intermediates with sulfonyl chlorides or sulfonate salts under basic conditions to form the sodium methanesulfonate salt directly.
Formation of Sodium Salt
The sodium salt form is commonly obtained by neutralization or salt metathesis reactions:
Treatment of the methanesulfonate ester intermediate with sodium hydroxide or sodium carbonate in aqueous or mixed solvent systems yields the sodium salt of the sulfonate derivative.
Alternatively, direct sulfonation using sodium methanesulfonate or sodium sulfinate salts under basic conditions can afford the sodium salt in one step.
Representative Synthetic Route (Summarized)
Detailed Research Findings and Data
Reaction Conditions and Yields
Spectroscopic Characterization (Typical)
- IR Spectroscopy : Characteristic C=O stretch of quinazolinone at ~1650 cm⁻¹; S=O stretch of sulfonate group at 1250–1300 cm⁻¹.
- NMR Spectroscopy : Signals corresponding to quinazolinone ring protons and methanesulfonate methyl group (singlet near 3 ppm in ¹H NMR).
- Mass Spectrometry : Molecular ion peaks consistent with the sodium salt molecular weight.
Notes on Alternative and Advanced Methods
One-Pot Multicomponent Synthesis : Recent advances have demonstrated metal-free, one-pot three-component reactions involving arenediazonium salts, nitriles, and bifunctional anilines to form dihydroquinazolinones with functional groups amenable to sulfonation. This method offers a streamlined approach but requires further adaptation for methanesulfonate salt formation.
Solid-Phase Synthesis : Solid-phase synthetic strategies have been developed for dihydroquinazoline derivatives, enabling rapid library generation and functional diversification. However, scale-up and isolation of sodium methanesulfonate salts remain challenges.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Sulfonation + Salt Formation | 2-Aminobenzamide, aldehyde, methanesulfonyl chloride, base | Heating (16–20 h), 0–70 °C, basic aqueous work-up | High yield, well-established | Multi-step, requires purification |
| One-Pot Multicomponent Reaction | Arenediazonium salts, nitriles, bifunctional anilines | Mild, metal-free conditions | Expedient, functional group tolerant | Needs adaptation for sulfonate salt |
| Solid-Phase Synthesis | Resin-bound amino acid amides, substituted anilines | Solid-phase chemistry, multiple steps | Rapid synthesis, combinatorial | Scale-up and isolation issues |
Q & A
Q. What are the optimal synthetic routes for Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves condensation reactions between quinazolinone precursors and methanesulfonate derivatives. For example, 3,4-dihydroquinazolinone intermediates can be coupled with methanesulfonyl chloride under basic conditions. Purification via flash column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the sodium salt form . Yield optimization may require adjusting stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of quinazolinone to sulfonating agent) and reaction temperatures (60–80°C). Purity validation should include melting point analysis, HPLC (>95% purity), and spectroscopic confirmation (¹H/¹³C NMR, FTIR) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the quinazolinone core (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–170 ppm) and methanesulfonate group (singlet for CH₃SO₃⁻ at δ 3.1–3.3 ppm) .
- FTIR : Detect sulfonate S=O stretching vibrations (1150–1250 cm⁻¹) and quinazolinone C=O (1680–1720 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant and anti-inflammatory activities of this compound?
Methodological Answer:
- Antioxidant Assays :
- DPPH Radical Scavenging : Compare IC₅₀ values against ascorbic acid or gallic acid standards .
- FRAP (Ferric Reducing Antioxidant Power) : Quantify Fe³+ reduction capacity at λ = 593 nm .
- Anti-inflammatory Testing :
- In Vitro COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages .
- Nitric Oxide (NO) Scavenging : Assess NO inhibition in RAW 264.7 cells using Griess reagent .
- Dose-Response Analysis : Test concentrations from 1–100 µM to establish potency thresholds .
Q. What strategies are recommended for structure-activity relationship (SAR) analysis to enhance bioactivity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the quinazolinone 4-position to enhance anti-inflammatory activity .
- Methanesulfonate Modifications : Replace sodium with other counterions (e.g., potassium, ammonium) to study solubility-bioactivity correlations .
- Pharmacophore Mapping : Use molecular modeling tools (e.g., Schrödinger Suite) to identify critical hydrogen-bonding interactions between the sulfonate group and target proteins .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Validate Mechanisms : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., TNF-α or IL-6 pathways) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., ethametsulfuron methyl ester derivatives) to identify trends .
Q. What molecular docking approaches are suitable for studying interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize proteins like tankyrase 2 (TNKS2) or COX-2, where quinazolinone derivatives show affinity .
- Docking Workflow :
- Prepare ligand structures using Open Babel (minimized with MMFF94 force fields).
- Retrieve protein structures from PDB (e.g., 4BUY for TNKS2) .
- Perform blind docking with AutoDock Vina, focusing on active sites (e.g., TNKS2’s NAD+ binding domain) .
- Validate poses using MD simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
